molecular formula C15H15N5O2S B2466589 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1301757-24-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2466589
CAS No.: 1301757-24-3
M. Wt: 329.38
InChI Key: NJGOCCSFMPERRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is notable for its unique chemical structure, which includes a pyridazine ring, a thiophene ring, and a pyrazole carboxamide group. These components make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes:

  • Preparation of Pyridazine Intermediate: : The pyridazine ring is often synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of a diketone with hydrazine hydrate under acidic conditions.

  • Coupling with Thiophene: : The thiophene derivative is introduced through a coupling reaction, often using a palladium catalyst under mild conditions.

  • Final Amidation: : The final step involves the amidation reaction to form the carboxamide group, typically using an activated ester or an acid chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes for scalability. This often involves the use of continuous flow reactors to ensure high yield and purity, as well as the integration of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions may target the carbonyl group on the pyridazine ring, using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo substitution reactions, particularly on the thiophene ring, using halogenating agents or nucleophiles under mild conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Halogenating Agents: : Chlorine, bromine.

  • Bases: : Sodium hydroxide, potassium carbonate.

Major Products Formed from These Reactions

  • Oxidation Products: : Oxidized derivatives at the thiophene or pyrazole rings.

  • Reduction Products: : Reduced derivatives at the pyridazine ring.

  • Substitution Products: : Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications across different scientific domains:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : As a potential ligand in biochemical assays, possibly interacting with specific proteins or enzymes.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

  • Industry: : Used in the development of advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions at the molecular level with specific targets:

  • Molecular Targets: : Enzymes, receptors, or proteins that play crucial roles in biological pathways.

  • Pathways Involved: : Depending on its application, it could influence signaling pathways, metabolic pathways, or cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyridazine, thiophene, and pyrazole rings, offering distinct electronic and steric properties. Similar compounds include:

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

These similar compounds have analogous structures but differ in their heteroaromatic ring systems, which can lead to different chemical reactivity and biological activity.

Hope this article gives you a good starting point for understanding this fascinating compound! Need more detail on a specific section, or is there anything else you’re curious about?

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-14-5-1-7-17-20(14)8-3-6-16-15(22)12-10-11(18-19-12)13-4-2-9-23-13/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOCCSFMPERRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.